molecular formula C8H10ClNS B13066131 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B13066131
M. Wt: 187.69 g/mol
InChI Key: YBUKPTGFOMUVPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic organic compound that features a benzothiazole ring system with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole ring system. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

Scientific Research Applications

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring system can interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
  • 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzimidazole
  • 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives

Comparison:

Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUKPTGFOMUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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